

A Head-to-Head Comparison: Methyl 5-(hydroxymethyl)nicotinate and its Parent Compounds

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Compound of Interest

Compound Name:	Methyl 5-(hydroxymethyl)nicotinate
Cat. No.:	B127267

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Methyl 5-(hydroxymethyl)nicotinate**, its immediate parent acid 5-(hydroxymethyl)nicotinic acid, and the foundational parent compound, Nicotinic Acid (Niacin). While extensive experimental data is available for the pharmacological effects of Nicotinic Acid, there is a notable absence of publicly accessible biological activity data for **Methyl 5-(hydroxymethyl)nicotinate** and 5-(hydroxymethyl)nicotinic acid. This guide, therefore, presents the known physicochemical properties of all three compounds and details the established biological activity and signaling pathways of Nicotinic Acid as a benchmark for potential future investigations into its derivatives.

Physicochemical Properties

A comparative summary of the key physicochemical properties of **Methyl 5-(hydroxymethyl)nicotinate**, 5-(hydroxymethyl)nicotinic acid, and Nicotinic Acid is presented below. These properties are fundamental to understanding the potential pharmacokinetic and pharmacodynamic profiles of these compounds.

Property	Methyl 5-(hydroxymethyl)nicotinate	5-(hydroxymethyl)nicotinic acid	Nicotinic Acid (Niacin)
Molecular Formula	C ₈ H ₉ NO ₃	C ₇ H ₇ NO ₃	C ₆ H ₅ NO ₂
Molecular Weight	167.16 g/mol [1]	153.14 g/mol	123.11 g/mol [2]
Melting Point	Not available	Not available	236-239 °C[2]
Boiling Point	316.3±32.0 °C at 760 mmHg[3][4]	Not available	292.5±13.0 °C at 760 mmHg[5]
Solubility	Not available	Not available	Soluble in hot water and hot ethanol.[6] 18 g/L in water.[7]
pKa	Not available	Not available	4.85[7]

Biological Activity and Pharmacological Profile

Nicotinic Acid (Niacin)

Nicotinic acid is a well-established, broad-spectrum lipid-modifying drug.[8] At pharmacological doses, it favorably alters the lipid profile by reducing circulating levels of triglycerides, very low-density lipoprotein (VLDL), and low-density lipoprotein (LDL), while significantly increasing high-density lipoprotein (HDL) levels.[7]

The primary mechanism of action for Nicotinic Acid's lipid-lowering effects is mediated through its agonistic activity on the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA₂).[7] This receptor is highly expressed in adipocytes. Activation of GPR109A in these cells leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels.[9] This reduction in cAMP dampens the activity of hormone-sensitive lipase, resulting in decreased lipolysis and a subsequent reduction in the release of free fatty acids from adipose tissue. The diminished flux of free fatty acids to the liver reduces the substrate available for hepatic triglyceride synthesis and VLDL formation.

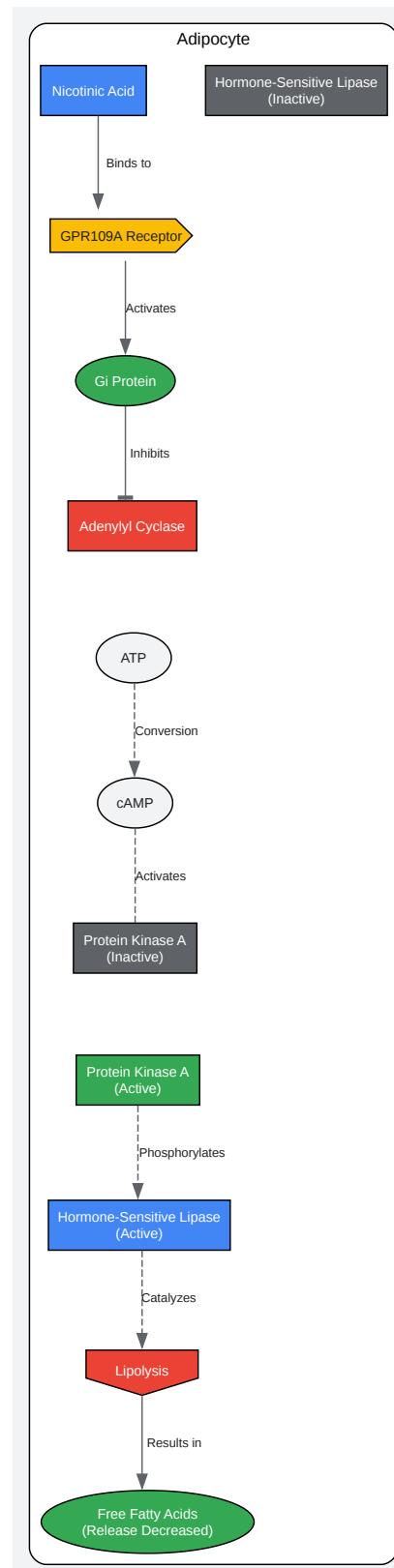
Beyond its effects on lipids, activation of GPR109A by Nicotinic Acid has also been shown to elicit anti-inflammatory responses. Studies have demonstrated that GPR109A activation can suppress inflammatory pathways in immune cells such as macrophages.

Methyl 5-(hydroxymethyl)nicotinate and 5-(hydroxymethyl)nicotinic acid

Currently, there is a lack of publicly available experimental data on the biological activity and pharmacological profiles of **Methyl 5-(hydroxymethyl)nicotinate** and 5-(hydroxymethyl)nicotinic acid. Their structural similarity to Nicotinic Acid suggests they may interact with the GPR109A receptor, but this has not been experimentally verified in published literature. The presence of the hydroxymethyl group at the 5-position and the esterification of the carboxyl group in **Methyl 5-(hydroxymethyl)nicotinate** would be expected to alter the binding affinity and efficacy at GPR109A, as well as the pharmacokinetic properties of the molecule. Further research is required to elucidate their potential as modulators of the nicotinic acid signaling pathway.

Signaling Pathway

The signaling cascade initiated by the binding of Nicotinic Acid to its receptor, GPR109A, is a critical aspect of its pharmacological effect. The following diagram illustrates this pathway.



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Caption: Nicotinic Acid Signaling Pathway via GPR109A.

Experimental Protocols

To assess the potential biological activity of **Methyl 5-(hydroxymethyl)nicotinate** and its parent acid, a cAMP accumulation assay would be a primary and crucial experiment. This assay quantifies the ability of a compound to modulate the production of intracellular cAMP, providing a direct measure of its effect on G-protein coupled receptors that signal through adenylyl cyclase, such as GPR109A.

cAMP Accumulation Assay Protocol

Objective: To determine the effect of test compounds on intracellular cAMP levels in cells expressing the GPR109A receptor.

Materials:

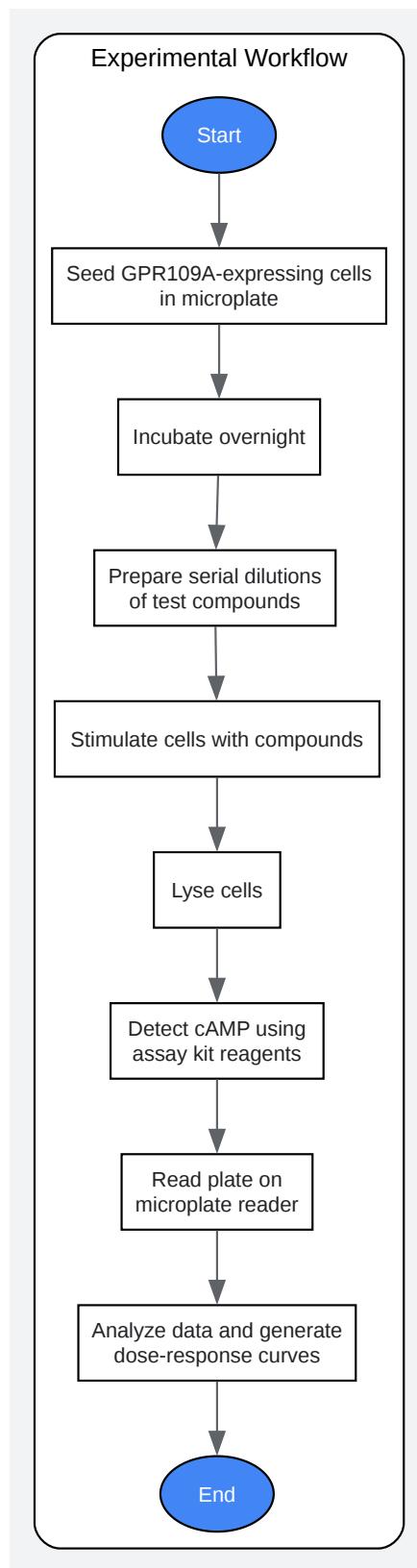
- HEK293 cells stably expressing human GPR109A.
- Cell culture medium (e.g., DMEM) with supplements (FBS, antibiotics).
- Assay buffer (e.g., HBSS with 20 mM HEPES).
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
- Forskolin (an adenylyl cyclase activator).
- Test compounds (**Methyl 5-(hydroxymethyl)nicotinate**, 5-(hydroxymethyl)nicotinic acid) and reference compound (Nicotinic Acid).
- cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
- Microplate reader compatible with the chosen assay kit.

Procedure:

- Cell Culture and Seeding:
 - Culture HEK293-GPR109A cells in appropriate medium.

- The day before the assay, seed the cells into 96-well or 384-well plates at a predetermined optimal density and incubate overnight.
- Compound Preparation:
 - Prepare stock solutions of the test and reference compounds, as well as forskolin and IBMX, typically in DMSO.
 - On the day of the assay, prepare serial dilutions of the compounds in assay buffer containing a fixed concentration of the PDE inhibitor.
- Cell Stimulation:
 - Remove the culture medium from the cells and wash with assay buffer.
 - Add the diluted compounds to the respective wells. Include controls for basal cAMP levels (buffer + PDE inhibitor only) and maximal stimulation (forskolin).
 - Incubate the plate at 37°C for a predetermined stimulation period (e.g., 30 minutes).
- Cell Lysis and cAMP Detection:
 - Lyse the cells according to the cAMP assay kit manufacturer's instructions.
 - Perform the cAMP detection steps as outlined in the kit protocol. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP conjugate for binding to a specific antibody.
- Data Acquisition and Analysis:
 - Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a microplate reader.
 - Generate a standard curve using known concentrations of cAMP.
 - Convert the raw signal from the experimental wells to cAMP concentrations using the standard curve.

- Plot the cAMP concentration against the logarithm of the compound concentration to generate dose-response curves.
- Calculate the EC_{50} (half-maximal effective concentration) and E_{max} (maximum effect) for each compound to determine their potency and efficacy.



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Caption: General workflow for a cAMP accumulation assay.

Conclusion

In summary, while Nicotinic Acid is a well-characterized compound with established pharmacological effects mediated by the GPR109A receptor, its derivatives, **Methyl 5-(hydroxymethyl)nicotinate** and 5-(hydroxymethyl)nicotinic acid, remain largely unexplored in the public scientific literature. The comparative physicochemical data presented here offers a foundational understanding of these molecules. The provided experimental protocol for the cAMP accumulation assay outlines a clear path for future research to determine if these derivatives share the biological activities of their parent compound. Such studies would be essential to ascertain their potential as novel therapeutic agents.

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